2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-2-10(7-15)14-6-8-5-9(12)3-4-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 |
InChI Key |
JWTKXQQSDCFCFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Aromatic Amine Intermediate
The key intermediate, 5-bromo-2-fluorobenzylamine or a related derivative, can be prepared by the following routes:
Halogenated Aromatic Substitution and Functionalization : Starting from 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorotoluene, the aromatic ring is functionalized to introduce the amino group via reduction or substitution reactions.
Grignard and Coupling Reactions : According to patent CN104892566A, related substituted aryl groups such as 5-bromo-2-methylphenyl derivatives are synthesized through Grignard reagent formation from bromofluorobenzene derivatives, followed by transition metal-catalyzed coupling reactions (e.g., Kumada or Suzuki coupling) to build complex aromatic frameworks.
Friedel-Crafts Acylation and Reduction : For related compounds, Friedel-Crafts acylation is used to introduce ketone groups on the aromatic ring, which are subsequently reduced to the corresponding benzyl derivatives. For example, 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone is reduced using boron trifluoride etherate and triethylsilane to yield the benzyl product.
Introduction of the Butan-1-ol Side Chain
Reductive Amination : The amino group on the substituted benzyl intermediate can be reacted with butanal or butanone derivatives under reductive amination conditions. This involves the formation of an imine intermediate followed by reduction using sodium borohydride or other hydride donors.
Direct Nucleophilic Substitution : Alternatively, the amino group can be alkylated with halogenated butanol derivatives under basic conditions to form the amino alcohol.
Example from Literature : In a related synthetic approach for N-aryl amino alcohols, a mixture of the amide precursor and sodium borohydride in ethanol/water was stirred at 60 °C for 12 hours to achieve reduction and ring-opening reactions, resulting in the amino alcohol product after extraction and chromatographic purification.
Purification and Characterization
Chromatography : Final products are typically purified by column chromatography using ethyl acetate/hexane mixtures in varying ratios (e.g., 1:10 to 1:20) to achieve high purity.
Characterization Techniques : ^1H and ^13C NMR spectroscopy, HRMS-ESI mass spectrometry, melting point determination, and sometimes X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
Detailed Stepwise Preparation Protocol (Hypothetical Example)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 5-bromo-2-fluorobenzylamine | Reduction of 5-bromo-2-fluorobenzonitrile with LiAlH4 in THF, reflux | 75 | Standard reduction of nitrile to amine |
| 2 | Reductive amination with butanal | 5-bromo-2-fluorobenzylamine + butanal, NaBH4, EtOH/H2O (100:1), 60 °C, 12 h | 68-72 | Formation of this compound |
| 3 | Purification | Column chromatography (EtOAc/hexane 1:10) | - | Purity >95% by NMR |
Note: The above protocol is a generalized synthesis based on common methods for amino alcohol preparation and related literature.
Research Data and Characterization Summary
Critical Evaluation of Methods
The use of Grignard reagents and transition metal catalysis enables efficient construction of the substituted aromatic moiety but may involve costly catalysts and sensitive reagents, limiting industrial scalability.
Reductive amination using sodium borohydride in aqueous ethanol is a mild, cost-effective, and high-yielding method for introducing the amino alcohol side chain.
Purification by column chromatography remains standard for laboratory-scale synthesis, though alternative scalable purification methods (e.g., crystallization) may be explored for industrial production.
The choice of reducing agents (e.g., LiAlH4 vs. NaBH4) impacts safety, cost, and environmental factors; NaBH4 is preferred for milder conditions and easier handling.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol with structurally related compounds, focusing on substituent effects, chain length, and functional group variations.
Substituent Effects on Anticorrosion Performance
Amino alcohols with aromatic substituents demonstrate enhanced corrosion inhibition due to adsorption on metal surfaces via lone pairs from nitrogen and oxygen. Key analogs include:
The bromo and fluoro substituents in the target compound likely enhance electron-withdrawing effects, strengthening adsorption on metal surfaces compared to unsubstituted phenyl derivatives. This could improve corrosion resistance, as seen in halogenated organic coatings .
Chain Length and Hydrophobicity
Chain length influences molecular packing and hydrophobicity. Butanol derivatives (4-carbon chain) generally form more stable protective films than propanol analogs (3-carbon). For example:
- 2-[(Phenylmethylidene)amino]butan-1-ol showed higher contact angles (hydrophobicity) and better long-term stability in acidic environments than its propan-2-ol counterpart .
- The butanol backbone in the target compound may similarly enhance film-forming ability, reducing metal degradation.
Amino Group Variations
The nature of the amino group significantly impacts solubility and bioactivity. A dimethylamino analog, 2-(Dimethylamino)-2-phenylbutan-1-ol, demonstrates distinct properties:
- In contrast, the unsubstituted amino group in the target compound may favor stronger hydrogen bonding with metal surfaces, enhancing anticorrosion performance.
Research Findings and Hypotheses
Electronegative Substituents: Bromine and fluorine atoms increase the molecule’s dipole moment, promoting stronger interactions with metal substrates. This aligns with studies showing halogenated inhibitors outperform non-halogenated ones .
Chain Length Advantage: Butanol derivatives exhibit superior film stability compared to shorter-chain analogs, as evidenced by electrochemical impedance spectroscopy (EIS) data .
Amino Group Reactivity: Unsubstituted amino groups may facilitate protonation in acidic environments, enhancing adsorption on positively charged metal surfaces.
Biological Activity
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol, with the CAS number 1042550-40-2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and various biological activities, including antimicrobial, cytotoxic, and other pharmacological effects.
- Molecular Formula : C₁₁H₁₅BrFNO
- Molecular Weight : 276.15 g/mol
- Structure : The compound features a bromo and fluoro substituent on the phenyl ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds with similar halogenated phenyl groups have demonstrated significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–64 µg/mL |
| Enterococcus spp. | 32–64 µg/mL |
In particular, compounds with a 4-fluorophenyl moiety exhibited high bactericidal activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), comparable to established antibiotics like vancomycin .
Cytotoxicity
The cytotoxic effects of this compound have also been assessed. In vitro studies indicate that while some derivatives show promising antimicrobial activity, they also exhibit varying degrees of cytotoxicity towards human cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 54.8 | Vero cells |
| Vancomycin | 56 | Vero cells |
These findings suggest that while the compound may be effective against bacterial pathogens, careful consideration of its cytotoxic profile is necessary for therapeutic applications .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis.
- Disruption of Membrane Integrity : The presence of halogen atoms may enhance membrane permeability, leading to cell lysis.
Case Studies
A notable study involved screening a library of compounds against Mycobacterium tuberculosis. Compounds structurally related to this compound showed promising inhibition rates, with several derivatives achieving MIC values below 20 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
